Bicyclo[4.1.0]heptan-2-ol
Description
Properties
IUPAC Name |
bicyclo[4.1.0]heptan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-7-3-1-2-5-4-6(5)7/h5-8H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZVFUMVDCKMOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2C(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336387 | |
| Record name | Bicyclo[4.1.0]heptan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6376-96-1 | |
| Record name | Bicyclo[4.1.0]heptan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclopropanation as the Core Synthetic Step
The fundamental step in synthesizing this compound is the formation of the cyclopropane ring fused to a six-membered ring. This is typically achieved by cyclopropanation of a suitable diene or cyclohexene derivative using carbene precursors.
- Typical Reaction: Reaction of 2-cyclohexen-1-ol or related cyclohexene derivatives with carbene sources such as diazo compounds or sulfoxonium ylides under controlled conditions.
- Catalysts: Transition metal catalysts (e.g., Rhodium, Copper complexes) or base-promoted carbene transfer reagents are commonly employed to facilitate cyclopropanation with high regio- and stereoselectivity.
- Reaction Conditions: Mild temperatures, inert atmosphere, and solvent choice (e.g., dichloromethane, tetrahydrofuran) are optimized to maximize yield and selectivity.
Hydroxylation and Functional Group Transformations
Following cyclopropanation, the introduction or preservation of the hydroxyl group at the 2-position is critical.
- Direct Hydroxylation: In some routes, the hydroxyl group is introduced via oxidation of the corresponding bicyclo[4.1.0]heptan-2-one intermediate.
- Reduction of Ketone: Bicyclo[4.1.0]heptan-2-one can be reduced selectively to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution Reactions: The hydroxyl group can be further modified or protected depending on downstream synthetic needs.
Multi-Step Synthetic Routes
Some synthetic strategies involve multi-step sequences:
- Starting Material: 2-Cyclohexen-1-one or substituted cyclohexenones.
- Cyclopropanation: Using trimethylsulfoxonium iodide or diazo compounds to form bicyclo[4.1.0]heptan-2-one.
- Reduction: Conversion of the ketone to this compound.
- Purification: Chromatographic techniques to isolate the desired stereoisomer.
Comparative Data on Preparation Methods
Research Findings and Mechanistic Insights
- Stereoselectivity: The cyclopropanation step is highly stereoselective, often yielding racemic mixtures of this compound with defined stereochemistry (e.g., rac-(1R,2S,6S)-bicyclo[4.1.0]heptan-2-ol).
- Oxidation Behavior: Studies show that oxidation of this compound leads to ketone formation at specific ring positions, influenced by stereochemistry and hyperconjugative effects.
- Reactivity: The hydroxyl group is reactive towards substitution and oxidation, enabling further functionalization for synthetic applications.
- Catalytic Approaches: Recent advances include regio- and stereoselective catalytic methods for constructing bicyclo[4.1.0]heptane frameworks with functional groups, enhancing synthetic utility.
Summary Table of Key Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.1.0]heptan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction of the carbonyl derivatives of this compound can regenerate the alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide can be used for converting the hydroxyl group into halides.
Major Products Formed
Oxidation: Carbonyl compounds such as ketones and aldehydes.
Reduction: Regeneration of this compound from its carbonyl derivatives.
Substitution: Halogenated derivatives and other functionalized compounds.
Scientific Research Applications
Organic Synthesis
Bicyclo[4.1.0]heptan-2-ol serves as a significant intermediate in the synthesis of more complex organic molecules. Its ability to undergo diverse chemical transformations makes it valuable for:
- Synthesis of Pharmaceuticals : The compound can be utilized to create drug candidates with potential therapeutic effects. Its hydroxyl group allows for further functionalization, enabling the development of derivatives with enhanced biological activity.
- Material Science : Research indicates that this compound can be employed in the synthesis of polymers with unique thermal and mechanical properties, making it suitable for advanced material applications such as liquid crystals for display technologies.
The biological activity of this compound has been explored in several studies, highlighting its potential interactions with biological macromolecules:
- Enzyme Interactions : The compound has been studied for its role in enzyme-catalyzed reactions, serving as a probe for understanding biochemical pathways. Its structural characteristics enable it to form hydrogen bonds, potentially influencing the activity of proteins and enzymes involved in various metabolic processes.
- Therapeutic Applications : Derivatives of this compound have shown promise in exhibiting anti-inflammatory and anti-cancer properties due to their structural similarity to biologically active molecules. For instance, novel analogs have demonstrated activity against specific receptors while minimizing adverse effects, indicating therapeutic potential in treating diseases such as cancer.
Case Studies
Several case studies illustrate the applications of this compound:
Anti-inflammatory Activity
A study demonstrated that derivatives of this compound retained significant activity against melanin-concentrating hormone receptor 1 (MCHR1), suggesting potential use in developing anti-inflammatory drugs while reducing hERG liabilities associated with cardiac toxicity.
Herbicidal Activity
Research into bicyclo[4.1.0]heptan-2,4-dione derivatives revealed noteworthy herbicidal properties against broadleaf weeds, indicating agricultural applications that could enhance crop protection strategies.
Mechanism of Action
The mechanism of action of bicyclo[4.1.0]heptan-2-ol involves its interaction with molecular targets such as enzymes. For example, its oxidation by horse liver alcohol dehydrogenase involves the transfer of hydrogen as a hydride, without cleavage of the three-membered ring . This unique mechanism is due to the strained ring system, which influences the compound’s reactivity and interactions.
Comparison with Similar Compounds
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol (Borneol)
Borneol, a well-known bicyclic monoterpene alcohol, is structurally analogous to bicyclo[4.1.0]heptan-2-ol but differs in its bicyclo[2.2.1]heptane skeleton. Key comparisons include:
- Synthesis : Borneol is synthesized via Grignard reactions or enzymatic reduction of camphor, whereas this compound derivatives are often prepared via epoxidation or radical-mediated oxygenation .
- Biological Activity : Borneol exhibits neuroprotective and anti-inflammatory properties, making it a key ingredient in traditional medicines . In contrast, this compound derivatives are primarily studied for their pesticidal effects, as seen in fumigation studies against red imported fire ants .
- Natural Occurrence : Borneol is abundant in plants like Artemisia vulgaris, while this compound is rarely reported in natural extracts except in trace amounts (e.g., 2.46% in Eleagus commutata extracts) .
1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ol
No analogous studies exist for this compound, highlighting structural specificity in biological systems.
Bicyclo[3.1.1]heptan-2-ol Derivatives
6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol
This compound, with a pinane skeleton, is structurally distinct due to its fused cyclohexane and cyclopropane rings. It is utilized in fragrance industries, whereas this compound derivatives lack commercial fragrance applications .
Data Tables
Table 1: Structural and Functional Comparison of Bicyclic Alcohols
Table 2: Reactivity in Oxygenation Reactions
| Compound | Diastereomer | Conversion Rate (%) | Major Product | Yield (%) |
|---|---|---|---|---|
| This compound | cis (P2a-OH) | 85 | Epoxide derivatives | 72 |
| This compound | trans (P2b-OH) | 78 | Ketone derivatives | 65 |
Key Research Findings
- Steric Effects : The [4.1.0] system in this compound imposes greater steric hindrance than the [2.2.1] system, leading to lower yields in oxidation reactions compared to borneol derivatives .
- Biomarker Potential: Bicyclo[2.2.1]heptan-2-ol derivatives are more frequently associated with human metabolic processes, whereas this compound is linked to plant secondary metabolites .
- Synthetic Utility : this compound’s strained ring system enables unique radical and cationic reaction pathways, making it valuable in organic synthesis .
Biological Activity
Bicyclo[4.1.0]heptan-2-ol, a bicyclic organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 200883-45-0 |
| Molecular Formula | CHO |
| Molecular Weight | 112.17 g/mol |
| IUPAC Name | (1R,2S,6S)-bicyclo[4.1.0]heptan-2-ol |
| InChI Key | YUZVFUMVDCKMOI-XVMARJQXSA-N |
Biological Activity
Research indicates that this compound exhibits various biological activities, including interactions with enzymes and potential therapeutic applications.
The compound's biological activity is primarily attributed to its hydroxyl group, which can form hydrogen bonds with biological macromolecules. This interaction may influence the structure and function of proteins and enzymes, making it a valuable tool in biochemical studies .
Case Studies and Research Findings
- Antimicrobial Activity : A study on extracts containing this compound showed promising antimicrobial effects against various pathogens. The compound was isolated from plant sources such as Magnolia officinalis and Achillea species, where it exhibited significant inhibitory activity against bacteria and fungi .
- Enzyme Interaction Studies : In vitro studies have demonstrated that this compound can interact with specific enzymes involved in metabolic pathways, suggesting its potential as a lead compound for drug development targeting metabolic disorders.
- Antileishmanial Activity : In a study assessing the antileishmanial properties of plant extracts containing bicyclic compounds, this compound was identified as a component contributing to the observed activity against Leishmania major, with an IC50 value indicating effective inhibition at low concentrations .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| (1R,2R,6S)-7-Oxathis compound | Contains an oxygen atom in the ring | Different enzyme interaction profiles |
| (1R,2S,6S)-6-Methyl-7-oxathis compound | Additional methyl group | Altered pharmacological properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
